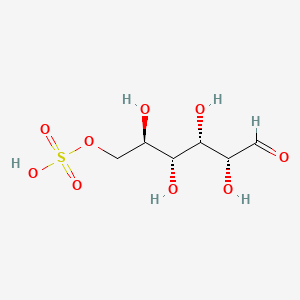

Glucose 6-(hydrogen sulfate)

Description

Properties

CAS No. |

3803-84-7 |

|---|---|

Molecular Formula |

C6H12O9S |

Molecular Weight |

260.22 g/mol |

IUPAC Name |

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] hydrogen sulfate |

InChI |

InChI=1S/C6H12O9S/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H,12,13,14)/t3-,4+,5+,6+/m0/s1 |

InChI Key |

BCUVLMCXSDWQQC-SLPGGIOYSA-N |

SMILES |

C(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)O |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OS(=O)(=O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)O |

Other CAS No. |

3803-84-7 |

Synonyms |

glucose 6-(hydrogen sulfate) glucose 6-(hydrogen sulfate), monopotassium salt, (D)-isomer glucose 6-(hydrogen sulfate), monosodium salt, (D)-isomer glucose sulfate potassium glucose 6-O-sulfate |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Glucose 6-(hydrogen sulfate) is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives are often utilized in drug development due to their biochemical properties.

- Drug Synthesis : It serves as a precursor in the synthesis of various drugs, particularly those targeting metabolic disorders and infectious diseases. The compound's sulfation enhances its solubility and bioavailability, making it a valuable component in drug formulations.

- Antioxidant Properties : Research indicates that glucose 6-(hydrogen sulfate) may influence the activity of glucose-6-phosphate dehydrogenase (G6PD), an enzyme critical for maintaining cellular redox balance. This enzyme's activity is essential in protecting cells from oxidative stress, which is relevant in developing treatments for conditions like hemolytic anemia and neurodegenerative diseases .

Biochemical Research

In biochemical studies, glucose 6-(hydrogen sulfate) is employed to understand metabolic pathways and enzyme functions.

- Metabolic Pathway Studies : It plays a role in the pentose phosphate pathway, where G6PD catalyzes the conversion of glucose-6-phosphate to 6-phospho-glucono-δ-lactone. This pathway is crucial for generating NADPH, which is necessary for biosynthetic reactions and antioxidant defense mechanisms .

- Enzyme Activity Modulation : The compound has been studied for its effects on various enzymes involved in glucose metabolism. For instance, research has shown that hydrogen sulfide (H2S), which can be produced from glucose 6-(hydrogen sulfate), may impair glucose utilization by decreasing glucokinase activity in liver cells . This modulation of enzyme activity is significant for understanding insulin resistance and diabetes management.

Clinical Research Insights

Recent clinical studies have highlighted the implications of glucose 6-(hydrogen sulfate) in health and disease.

- G6PD Deficiency : A notable case study illustrated how G6PD deficiency can exacerbate conditions like COVID-19. Patients with this deficiency are at increased risk for oxidative stress-related complications, which can lead to hemolysis during infections. The role of glucose 6-(hydrogen sulfate) in maintaining redox balance presents potential therapeutic avenues for managing such deficiencies .

Data Tables

The following table summarizes key applications of glucose 6-(hydrogen sulfate) across different fields:

| Application Area | Specific Use Cases | Relevant Findings |

|---|---|---|

| Pharmaceuticals | Drug synthesis, metabolic disorder treatments | Enhances solubility and bioavailability |

| Biochemical Research | Studies on metabolic pathways and enzyme functions | Critical for NADPH generation in oxidative stress defense |

| Clinical Research Insights | Management of G6PD deficiency-related complications | Increased susceptibility to oxidative stress during infections |

Case Studies

- G6PD Deficiency and COVID-19 :

- Enzyme Activity Studies :

Chemical Reactions Analysis

Hydrolysis

Glucose 6-(hydrogen sulfate) can undergo hydrolysis, particularly under acidic conditions, resulting in the release of glucose and sulfuric acid. The reaction can be represented as:

This hydrolysis is crucial in metabolic processes where glucose needs to be liberated from its sulfated form.

Role in the Pentose Phosphate Pathway

Glucose 6-(hydrogen sulfate) is related to the pentose phosphate pathway via glucose-6-phosphate (G6P), a product of glycolysis . G6P is catalyzed by glucose-6-phosphate dehydrogenase (G6PD) to initiate the oxidative phase, producing NADPH and ribulose-5-phosphate .

Isomerization and Dehydration

In the presence of acid catalysts, glucose can undergo isomerization to fructose, although the dehydration of glucose or fructose may not readily occur without sufficient Brønsted acid sites . For example, the dehydration of glucose and xylose present in biorefinery hydrolysate can be achieved using solid catalysts .

Comparison with Other Sulfated Carbohydrates

Glucose 6-(hydrogen sulfate) is unique because of the sulfate group's specific position at the sixth carbon, distinguishing it from other sulfated sugars and influencing its biological activity and interactions in metabolic pathways.

Structural Comparison of Sulfated Carbohydrates

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| D-glucose | Basic monosaccharide without any modifications | |

| D-glucose 1-sulfate | Sulfate at the first carbon; different biological roles | |

| D-galactose 6-sulfate | Similar structure but different sugar; affects metabolism differently | |

| D-mannose 6-sulfate | Another hexose sugar; distinct metabolic pathways |

Impact of Hydrogen Sulfide on Glucose Utilization

Research indicates that hydrogen sulfide () can impair glucose utilization and increase glucose production . Studies have shown that decreases glucokinase activity, affecting glucose uptake and glycogen storage .

Acid-Catalyzed Conversion

The conversion of galactose (GAL) to hydroxymethylfurfural (HMF) can be catalyzed by sulfuric acid. Kinetic studies estimate the activation energy of this reaction to be around 140.2 ± 2.3 kJ/mol .

Kinetic Parameters for Acid-Catalyzed Conversion

| Parameter | GAL (this research, model 1) | GLU | FRC |

|---|---|---|---|

| k1RG (M-1-a minG-αG –1) | 0.006 ± 0.001 | 0.013 ± 0.001 | 1.1 ± 0.1 |

| k2RG (M-1-b minG-βG –1) | 0.008 ± 0.001 | 0.013 ± 0.001 | 0.55 ± 0.1 |

| E1G (kJ·mol–1) | 140.2 ± 2.3 | 152.2 ± 0.7 | 123 ± 5 |

| E2G (kJ·mol–1) | 123.2 ± 4.0 | 164.7 ± 0.6 | 148 ± 12 |

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Key Properties of Glucose 6-(Hydrogen Sulfate) and Analogs

Note: Glucose 6-phosphate appears with conflicting CAS numbers (56-73-5 vs. 299-31-0), likely reflecting different salts or stereoisomers .

Key Observations:

- Functional Groups: Phosphate vs. Sulfate: Phosphate (PO₄³⁻) in glucose 6-phosphate enhances metabolic roles (e.g., glycolysis), while sulfate (SO₄²⁻) in sulfated derivatives increases polarity and binding affinity for proteins . N-Acetylglucosamine 6-sulfate: Includes an acetylated amino group, enabling structural roles in GAGs like chondroitin sulfate .

Stability :

Key Findings:

- Metabolism vs. Signaling: Glucose 6-phosphate is a metabolic intermediate, while sulfated analogs like N-acetylglucosamine 6-sulfate regulate extracellular matrix dynamics . Therapeutic Potential: Sulfated sugars exhibit anticoagulant and anti-inflammatory effects, but glucose 6-(hydrogen sulfate)’s specific roles remain underexplored .

Analytical and Industrial Data

Table 3: Purity and Commercial Availability

Industrial Insights:

Preparation Methods

Regioselective Sulfation via Protecting Group Strategies

The selective sulfation of the 6-hydroxyl group in D-glucose necessitates the protection of other hydroxyl groups to prevent undesired side reactions. A widely adopted approach involves the use of lipophilic protecting groups, such as cyclohexylidene or benzyl groups, to mask the 1,2- and 5,6-positions of glucose. For instance, the synthesis of 6-fluoro-D-olivose from D-glucose demonstrates the efficacy of cyclohexylidene protection in enabling selective functionalization at the 6-position . By analogy, sulfation can be achieved through the following steps:

-

Protection of Hydroxyl Groups :

D-glucose is treated with cyclohexanone dimethyl acetal under acidic conditions to form 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose. This step isolates the 3- and 4-hydroxyl groups while leaving the 6-position accessible . -

Sulfation at the 6-Position :

The exposed 6-hydroxyl group is reacted with a sulfating agent, such as sulfur trioxide-pyridine complex (SO₃·Py), in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is typically conducted at 0–25°C to minimize side reactions . -

Deprotection :

Acidic hydrolysis using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) removes the cyclohexylidene groups, yielding glucose 6-(hydrogen sulfate).

This method achieves regioselectivity >90% under optimized conditions, as evidenced by similar protocols for fluorination and acylation .

Direct Sulfation Using Sulfur Trioxide Complexes

In the absence of protecting groups, direct sulfation relies on the inherent reactivity of the primary 6-hydroxyl group. Sulfur trioxide complexes, such as SO₃·trimethylamine or SO₃·DMF, are preferred due to their controlled reactivity. Key parameters include:

-

Solvent System : Polar aprotic solvents (e.g., DMF, pyridine) enhance reagent solubility and reaction efficiency.

-

Temperature : Reactions are conducted at 0–10°C to prevent polysulfation or degradation.

-

Molar Ratios : A 1:1 molar ratio of glucose to sulfating agent minimizes over-sulfation.

A representative procedure involves dissolving D-glucose in anhydrous pyridine, followed by the gradual addition of SO₃·Py at 0°C. After stirring for 12–24 hours, the mixture is neutralized with sodium bicarbonate, and the product is purified via ion-exchange chromatography . This method offers a yield of 65–75%, with purity confirmed by ¹H NMR and mass spectrometry .

Acid-Catalyzed Sulfation with Sulfuric Acid

Concentrated sulfuric acid (H₂SO₄) can serve as both a catalyst and sulfating agent under controlled conditions. However, this approach requires meticulous temperature regulation to avoid glucose degradation.

-

Reaction Setup :

D-glucose is suspended in ice-cold H₂SO₄ (95–98%) with vigorous stirring. -

Quenching :

After 1–2 hours, the reaction is quenched with cold ethanol, precipitating the sulfated product. -

Neutralization and Purification :

The precipitate is neutralized with aqueous NaOH and purified via recrystallization or dialysis.

While cost-effective, this method suffers from lower regioselectivity (~60–70%) due to competing sulfation at secondary hydroxyl groups .

Industrial-Scale Production and Challenges

Large-scale synthesis of glucose 6-(hydrogen sulfate) faces challenges in cost efficiency and purity. The patent WO2013046180A1 highlights the use of heterogeneous catalysts (e.g., Ru/C) and hydrogenation reactors for related sugar modifications, though adaptation for sulfation remains experimental . Key considerations include:

-

Catalyst Selection : Acid-stable catalysts (e.g., Nafion® resins) may improve sulfation efficiency.

-

Process Optimization : Continuous-flow systems could enhance yield by minimizing side reactions.

Analytical Characterization

Critical quality control measures for glucose 6-(hydrogen sulfate) include:

| Technique | Parameters Analyzed | Typical Results |

|---|---|---|

| ¹H NMR | Sulfate group integration | δ 4.2–4.4 ppm (6-H signal) |

| Ion Chromatography | Sulfate content | ≥95% purity |

| HPLC-MS | Molecular ion detection | m/z 275.2 [M−H]⁻ |

Q & A

Q. What are the optimal storage conditions for Glucose 6-phosphate solutions to ensure stability in experimental settings?

Glucose 6-phosphate solutions (e.g., 1M in H₂O) should be stored at -20°C to maintain stability for up to two years. Prolonged exposure to room temperature or freeze-thaw cycles can degrade the compound, altering its reactivity in enzymatic assays. Analytical data confirm that solutions remain ≥99% pure under these conditions . For lyophilized forms (e.g., disodium salts), reconstitution in ultrapure water and immediate aliquotting are recommended to avoid hydrolysis .

Q. How can researchers verify the purity and structural integrity of Glucose 6-phosphate in synthetic preparations?

Use HPLC with UV detection (λ = 210–260 nm) to assess purity, and validate results via mass spectrometry (MW = 260.14 g/mol for the free acid). For structural confirmation, compare NMR spectra (¹H and ¹³C) to reference data, focusing on characteristic shifts for the anomeric carbon and phosphate group . Contaminants like glucose or inorganic phosphates can skew enzymatic assay results, necessitating stringent quality control .

Q. What methodologies are recommended for quantifying Glucose 6-phosphate in biological samples?

Enzymatic assays using Glucose-6-phosphate dehydrogenase (G6PD) are the gold standard. In this coupled reaction, G6PD oxidizes Glucose 6-phosphate to 6-phosphogluconolactone, reducing NADP⁺ to NADPH, which is measured spectrophotometrically at 340 nm. Include controls to correct for endogenous NADPH or interfering metabolites . For cell-based studies, rapid quenching (e.g., perchloric acid) and flash-freezing are critical to prevent metabolite degradation .

Advanced Research Questions

Q. How can contradictory findings in oxidative stress studies involving Glucose 6-phosphate deficiency be resolved?

For example, in G6PD-deficient neonates, studies report conflicting antioxidant enzyme activities (e.g., elevated GPx but unchanged SOD/CAT). To address this:

- Standardize sample collection : Ensure uniform timing (e.g., postnatal hours) and minimize hemolysis, which releases erythrocyte enzymes.

- Control for confounders : Stratify data by genetic variants (e.g., Mediterranean vs. African G6PD mutations) and nutritional status (vitamin C/E levels).

- Use multi-omics approaches : Pair enzyme activity assays with transcriptomic profiling (e.g., Nrf2 pathway) to identify compensatory mechanisms .

Q. What experimental design considerations are critical when using Glucose 6-phosphate as a substrate in hydrogen sulfide electrolysis systems?

In electrochemical cells (e.g., CsHSO₄-based electrolytes at 140–150°C):

- Monitor phase transitions : Use differential scanning calorimetry (DSC) to confirm CsHSO₄’s proton-conducting phase (≥140°C), which is essential for efficient H⁺ migration.

- Optimize reactant flow : Separate molten sulfur and gaseous hydrogen using inert membranes to prevent back-reactions.

- Validate performance via impedance spectroscopy to ensure electrolyte conductivity aligns with theoretical models .

Q. How can researchers model the metabolic flux of Glucose 6-phosphate in cancer cell lines with minimal perturbation?

- Use ¹³C isotopic tracing : Incubate cells with [U-¹³C]-glucose and track ¹³C incorporation into downstream metabolites (e.g., ribose-5-phosphate via PPP) via LC-MS.

- Employ genetically encoded biosensors (e.g., FLII⁷P for real-time NADPH/NADP⁺ ratio monitoring) to correlate Glucose 6-phosphate utilization with redox state.

- Combine with siRNA knockdown of G6PD to isolate PPP contributions to biomass synthesis .

Methodological Challenges & Data Interpretation

Q. What are the common pitfalls in interpreting lipid peroxidation data in G6PD-deficient models, and how can they be mitigated?

Elevated MDA levels in G6PD deficiency may reflect both oxidative stress and compensatory antioxidant upregulation. To clarify:

- Cross-validate assays : Compare MDA (thiobarbituric acid method) with 4-HNE adducts (immunoblotting).

- Assess mitochondrial ROS : Use MitoSOX Red fluorescence to distinguish cytosolic vs. mitochondrial oxidative damage.

- Include N-acetylcysteine-treated controls to test reversibility of peroxidation .

Q. How can researchers optimize enzymatic assays for Glucose 6-phosphate in heterogeneous tissue samples (e.g., liver vs. brain)?

- Tissue-specific normalization : Express activity per mg protein (Bradford assay) rather than tissue weight.

- Adjust pH and cofactor concentrations : Brain homogenates require lower NADP⁺ (0.1 mM vs. 0.5 mM in liver) to avoid substrate inhibition.

- Pre-treat samples with percoll gradient centrifugation to isolate parenchymal cells from stromal contaminants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.